molecular formula C25H20N4O2S2 B4556057 (2E)-N-(5-{[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide

(2E)-N-(5-{[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide

Cat. No.: B4556057
M. Wt: 472.6 g/mol
InChI Key: XFMWWCBSVMOFKZ-NTEUORMPSA-N
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Description

(2E)-N-(5-{[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a phenylprop-2-enamide moiety, and a 1,2-dihydroacenaphthylen-5-ylamino group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of (2E)-N-(5-{[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the 1,3,4-thiadiazole ring: This step typically involves the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Attachment of the 1,2-dihydroacenaphthylen-5-ylamino group: This step involves the reaction of 1,2-dihydroacenaphthylen-5-ylamine with an activated ester or acid chloride to form an amide bond.

    Introduction of the phenylprop-2-enamide moiety: This step involves the reaction of the intermediate with cinnamic acid or its derivatives under suitable conditions to form the final product.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

(2E)-N-(5-{[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring or the phenylprop-2-enamide moiety, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

(2E)-N-(5-{[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.

    Medicine: Potential therapeutic applications could include its use as a drug candidate for treating various diseases, pending further research on its pharmacological properties.

    Industry: The compound could be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-(5-{[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific biological context and require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar compounds to (2E)-N-(5-{[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide include:

    1,2-Dihydroacenaphthylen-5-ylamine: Shares the 1,2-dihydroacenaphthylen-5-ylamino group but lacks the thiadiazole and phenylprop-2-enamide moieties.

    Thiosemicarbazide derivatives: Contain the thiadiazole ring but differ in the other substituents.

    Cinnamic acid derivatives: Feature the phenylprop-2-enamide moiety but lack the thiadiazole and 1,2-dihydroacenaphthylen-5-ylamino groups.

The uniqueness of this compound lies in its combination of these distinct structural elements, which may confer unique chemical and biological properties.

Properties

IUPAC Name

(E)-N-[5-[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2S2/c30-21(14-9-16-5-2-1-3-6-16)27-24-28-29-25(33-24)32-15-22(31)26-20-13-12-18-11-10-17-7-4-8-19(20)23(17)18/h1-9,12-14H,10-11,15H2,(H,26,31)(H,27,28,30)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMWWCBSVMOFKZ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CSC4=NN=C(S4)NC(=O)C=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CSC4=NN=C(S4)NC(=O)/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-(5-{[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-N-(5-{[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2E)-N-(5-{[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2E)-N-(5-{[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2E)-N-(5-{[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide
Reactant of Route 6
Reactant of Route 6
(2E)-N-(5-{[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide

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